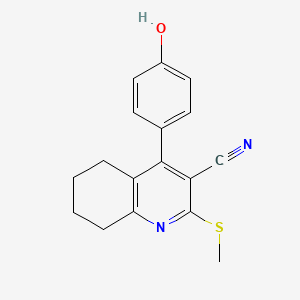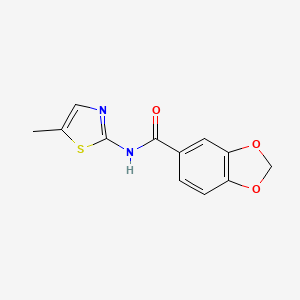![molecular formula C22H25NO4 B5620079 9-(3-phenoxybenzoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5620079.png)
9-(3-phenoxybenzoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of spiro compounds like 9-(3-Phenoxybenzoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol often involves cascade cyclization processes. A notable method includes the Prins cascade cyclization for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, demonstrating the utility of this approach in constructing complex spiro frameworks efficiently (Reddy et al., 2014). Another approach involves the use of mercuric triflate (Hg(OTf)2)-catalyzed cycloisomerization, showcasing a direct one-step construction of the 1-azaspiro[5.5]undecane skeleton from linear substrates (Matsumura et al., 2021).
Molecular Structure Analysis
The structural elucidation of spiro compounds can be achieved through various spectroscopic techniques. For instance, studies involving crystallography have provided detailed insights into the arrangement and conformations of such molecules. The crystal structures of related spiro compounds have been determined, revealing significant information about their stereochemistry and intermolecular interactions (Brimble et al., 1997).
Chemical Reactions and Properties
Spiro compounds exhibit a range of chemical reactions based on their functional groups and structural peculiarities. The reactivity often involves transformations that leverage the spiro center's unique position, enabling the synthesis of diverse derivatives and polymers. Notably, condensation reactions have been employed to create polymers from spiro compounds, demonstrating their utility in material science (Pryde et al., 1962).
Propriétés
IUPAC Name |
(5-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-(3-phenoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c24-20-10-5-15-26-22(20)11-13-23(14-12-22)21(25)17-6-4-9-19(16-17)27-18-7-2-1-3-8-18/h1-4,6-9,16,20,24H,5,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPYQILTYZLWPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)OC1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-Phenoxybenzoyl)-1-oxa-9-azaspiro[5.5]undecan-5-OL | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-{[(1S*,5R*)-3-(4-methoxybenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5619999.png)

![2-[(2-chlorobenzyl)thio]-4-(dimethylamino)nicotinonitrile](/img/structure/B5620014.png)
![8-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5620022.png)

![(1S*,5R*)-3-(morpholin-4-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5620026.png)
![N-{(3R*,4S*)-4-cyclopropyl-1-[(4-methyl-1,4-diazepan-1-yl)acetyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5620033.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5620054.png)
![3-[2-(2-benzyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B5620058.png)
![N-(2-furylmethyl)-1,3-dimethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5620061.png)

![[(3R*,5R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-5-(1-pyrrolidinylmethyl)-3-piperidinyl]methanol](/img/structure/B5620072.png)
